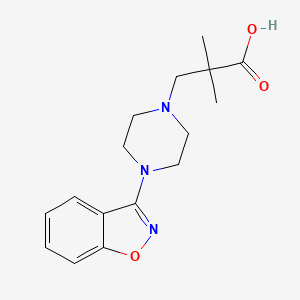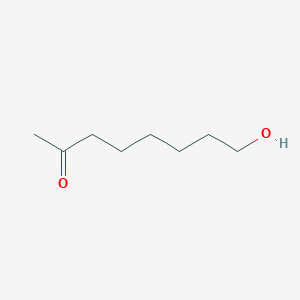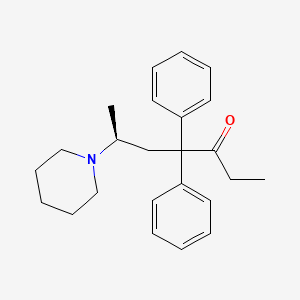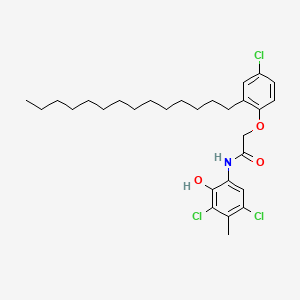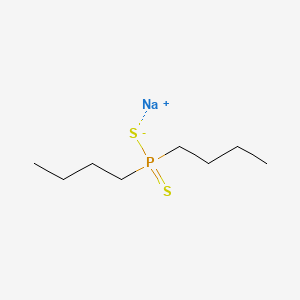
Phosphinodithioic acid, dibutyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinodithioic acid, dibutyl-, sodium salt is a chemical compound with the molecular formula C8H18NaPS2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role as a flotation agent in the mining industry, where it helps in the separation of valuable minerals from ores .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinodithioic acid, dibutyl-, sodium salt typically involves the reaction of dibutylphosphinodithioic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form. The general reaction can be represented as follows:
(C4H9)2P(S)SH+NaOH→(C4H9)2P(S)SNa+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants. The process involves careful control of temperature and pH to optimize yield and purity. The final product is typically purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Phosphinodithioic acid, dibutyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent phosphinodithioic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal phosphinodithioates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions yield various metal phosphinodithioates .
Scientific Research Applications
Phosphinodithioic acid, dibutyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It has applications in biochemical studies, particularly in the study of enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which phosphinodithioic acid, dibutyl-, sodium salt exerts its effects involves its interaction with metal ions. It forms complexes with metal ions, which can then be separated from other components in a mixture. This property is particularly useful in the mining industry for the flotation process. The molecular targets and pathways involved include the binding of the compound to metal ions, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
- Phosphinodithioic acid, diisobutyl-, sodium salt
- Phosphinodithioic acid, diphenyl-, sodium salt
- Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt
Uniqueness
Phosphinodithioic acid, dibutyl-, sodium salt is unique due to its specific alkyl group (dibutyl) which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly effective as a flotation agent in the mining industry, offering higher selectivity and efficiency in separating valuable minerals .
Properties
CAS No. |
71550-48-6 |
|---|---|
Molecular Formula |
C8H18NaPS2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
sodium;dibutyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.Na/c1-3-5-7-9(10,11)8-6-4-2;/h3-8H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
VVYDGZBJOATDQQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCP(=S)(CCCC)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



